N,N-Diethyl(trifluoro)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl(trifluoro)ethanethioamide is an organosulfur compound with the molecular formula C6H10F3NS It is a derivative of ethanethioamide, where the hydrogen atoms are substituted with diethyl and trifluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl(trifluoro)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of ethanethioamide with diethylamine and trifluoroacetic anhydride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Another method involves the thionation of nitriles using thioacetic acid in the presence of calcium hydride, which yields the corresponding thioamides in good to excellent yields . This method is efficient and can be applied to both aliphatic and aromatic nitriles.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl(trifluoro)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The trifluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diethyl(trifluoro)ethanethioamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioamides and other sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl(trifluoro)ethanethioamide involves its interaction with specific molecular targets and pathways. The trifluoro group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2,2,2-trifluoroacetamide: Similar in structure but lacks the sulfur atom.
N,N-Dimethylthioacetamide: Contains a methyl group instead of an ethyl group.
N,N-Diethylthioacetamide: Similar but without the trifluoro group.
Uniqueness
N,N-Diethyl(trifluoro)ethanethioamide is unique due to the presence of both diethyl and trifluoro groups, which impart distinct chemical properties. The trifluoro group enhances its stability and lipophilicity, while the diethyl group influences its reactivity and interaction with other molecules. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61881-09-2 |
---|---|
Molecular Formula |
C6H10F3NS |
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N,N-diethyl-2,2,2-trifluoroethanethioamide |
InChI |
InChI=1S/C6H10F3NS/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 |
InChI Key |
MDMSYXPLXJPLNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.